![molecular formula C41H43N5O11 B12079629 (4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)

(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

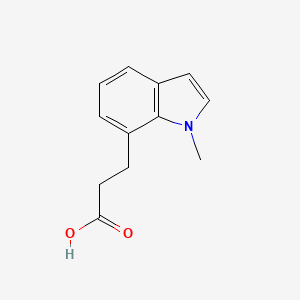

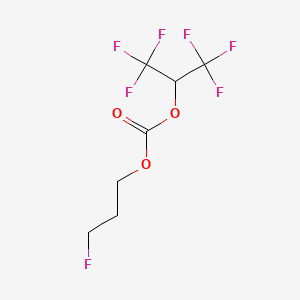

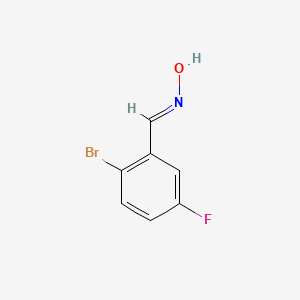

“(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate” is a complex organic compound with a unique structure. Let’s break it down:

- The core structure consists of a phenyl ring (C₆H₅) with a nitro group (NO₂) attached at the para position (4-position).

- The compound contains multiple amino acid residues, including proline (Pro) and phenylalanine (Phe).

- The carbonate group (–O–CO–O–) is linked to the phenyl ring, forming an ester linkage.

Métodos De Preparación

Synthetic Routes: Several synthetic routes can be employed to prepare this compound. One common approach involves the stepwise assembly of the amino acid residues followed by carbonate formation. Specific reaction conditions and protecting groups are crucial to achieving high yields.

Industrial Production: In industry, large-scale synthesis typically involves solid-phase peptide synthesis (SPPS). This method allows for efficient coupling of amino acids using resin-bound intermediates. The final carbonate linkage is introduced during the last synthetic step.

Análisis De Reacciones Químicas

Reactions:

Amide Bond Formation: The compound undergoes amide bond formation during peptide synthesis. Activated carboxylic acids react with amino groups, leading to peptide bond formation.

Esterification: The carbonate group reacts with an alcohol (e.g., methanol) to form the ester linkage.

Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed back to the corresponding carboxylic acid and alcohol.

- Coupling reagents (e.g., HOBt, DIC) for amide bond formation.

- Acid chlorides or activated carboxylic acids for esterification.

- Acidic or basic hydrolysis conditions.

Major Products: The major product is the desired compound itself, with the carbonate linkage intact.

Aplicaciones Científicas De Investigación

Chemistry:

Peptide Mimetics: Researchers explore this compound as a peptide mimetic due to its unique structure and potential bioactivity.

Drug Design: Understanding its reactivity and stability aids in designing novel drugs.

Protein-Protein Interactions: Investigating its interactions with cellular proteins.

Drug Delivery: The carbonate linkage may facilitate controlled drug release.

Materials Science:

Mecanismo De Acción

The compound’s mechanism of action likely involves interactions with specific protein targets. Further studies are needed to elucidate its precise mode of action.

Comparación Con Compuestos Similares

While there are no direct analogs of this specific compound, its combination of peptide-like features and carbonate functionality sets it apart. Similar compounds include other peptide mimetics and ester-containing molecules.

Propiedades

Fórmula molecular |

C41H43N5O11 |

|---|---|

Peso molecular |

781.8 g/mol |

Nombre IUPAC |

(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate |

InChI |

InChI=1S/C41H43N5O11/c1-2-25-54-39(49)42-24-10-9-15-35(44-38(48)36(26-29-11-5-3-6-12-29)45-40(50)55-27-30-13-7-4-8-14-30)37(47)43-32-18-16-31(17-19-32)28-56-41(51)57-34-22-20-33(21-23-34)46(52)53/h2-8,11-14,16-23,35-36H,1,9-10,15,24-28H2,(H,42,49)(H,43,47)(H,44,48)(H,45,50)/t35-,36-/m0/s1 |

Clave InChI |

WCMFRXGMKLCNDT-ZPGRZCPFSA-N |

SMILES isomérico |

C=CCOC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

SMILES canónico |

C=CCOC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)

![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)

![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)